2-(Oxetan-3-yloxy)pyridin-3-amine
Overview
Description
“2-(Oxetan-3-yloxy)pyridin-3-amine” is a chemical compound with the molecular formula C8H10N2O2 . It is used for research and development .
Molecular Structure Analysis
The molecular structure of “2-(Oxetan-3-yloxy)pyridin-3-amine” is represented by the InChI code1S/C8H10N2O2/c9-7-2-1-3-10-8(7)12-6-4-11-5-6/h1-3,6H,4-5,9H2
. Chemical Reactions Analysis
Oxetanes, such as “2-(Oxetan-3-yloxy)pyridin-3-amine”, have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .Physical And Chemical Properties Analysis
“2-(Oxetan-3-yloxy)pyridin-3-amine” has a molecular weight of 166.18 g/mol . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
The compound “2-(Oxetan-3-yloxy)pyridin-3-amine” is a derivative of oxetane . Oxetanes are four-membered cyclic ethers that have been increasingly exploited in various scientific fields due to their contrasting behaviors .
-
Medicinal Chemistry
- Oxetanes influence physicochemical properties as a stable motif in medicinal chemistry . They are used in the synthesis of new oxetane derivatives .
- The methods of application involve various synthesis strategies, including intramolecular cyclization through C-C bond formation, [2+2] and formal [2+2] cycloadditions, and synthesis from oxetane-containing building blocks .
- The outcomes of these applications are new oxetane derivatives that can be used in drug discovery .
-
Synthetic Chemistry
Safety And Hazards
Future Directions
Oxetanes, such as “2-(Oxetan-3-yloxy)pyridin-3-amine”, present a fascinating combination of stable motifs for medicinal chemistry and reactive intermediates for further synthesis . These features make them attractive motifs for an ever-increasing range of applications in the chemical sciences . Future research will likely continue to explore the synthesis and reactivity of oxetanes, as well as their relevance to medicinal chemistry programs .
properties
IUPAC Name |
2-(oxetan-3-yloxy)pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-7-2-1-3-10-8(7)12-6-4-11-5-6/h1-3,6H,4-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQCPISTCFMDNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxetan-3-yloxy)pyridin-3-amine | |
CAS RN |
1349718-81-5 | |
Record name | 2-(oxetan-3-yloxy)pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.